molecular formula C7H14N2S B1303731 N,N-diethyl-2-isothiocyanatoethanamine CAS No. 32813-52-8

N,N-diethyl-2-isothiocyanatoethanamine

Cat. No.: B1303731
CAS No.: 32813-52-8
M. Wt: 158.27 g/mol
InChI Key: LASJRIHCUCYPGY-UHFFFAOYSA-N
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Description

N,N-diethyl-2-isothiocyanatoethanamine: is an organic compound with the molecular formula C₇H₁₄N₂S. It is characterized by the presence of an isothiocyanate group attached to an ethanamine backbone, which is further substituted with two ethyl groups. This compound is primarily used in research settings and has various applications in chemical synthesis and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-isothiocyanatoethanamine typically involves the reaction of diethylamine with 2-chloroethyl isothiocyanate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while addition reactions with electrophiles can produce various substituted ethanamine derivatives .

Scientific Research Applications

N,N-diethyl-2-isothiocyanatoethanamine has several applications in scientific research:

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is employed in studies investigating the interactions of isothiocyanate groups with biological molecules.

    Medicinal Chemistry: Research into potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.

    Industrial Applications: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-diethyl-2-isothiocyanatoethanamine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Properties

IUPAC Name

N,N-diethyl-2-isothiocyanatoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-3-9(4-2)6-5-8-7-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASJRIHCUCYPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378205
Record name N,N-diethyl-2-isothiocyanatoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32813-52-8
Record name N,N-diethyl-2-isothiocyanatoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl(2-isothiocyanatoethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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